Diethyl 2,2'-((5,6,7,8-tetrahydroquinazoline-2,4-diyl)bis(sulfanediyl))diacetate
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Overview
Description
Diethyl 2,2’-((5,6,7,8-tetrahydroquinazoline-2,4-diyl)bis(sulfanediyl))diacetate is a complex organic compound with a unique structure that includes a quinazoline core and two diethyl acetate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-((5,6,7,8-tetrahydroquinazoline-2,4-diyl)bis(sulfanediyl))diacetate typically involves multiple steps. One common method includes the reaction of 5,6,7,8-tetrahydroquinazoline with diethyl acetic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques such as chromatography and recrystallization ensures the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-((5,6,7,8-tetrahydroquinazoline-2,4-diyl)bis(sulfanediyl))diacetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanediyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
Diethyl 2,2’-((5,6,7,8-tetrahydroquinazoline-2,4-diyl)bis(sulfanediyl))diacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Diethyl 2,2’-((5,6,7,8-tetrahydroquinazoline-2,4-diyl)bis(sulfanediyl))diacetate involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes and receptors, modulating their activity. The sulfanediyl groups may participate in redox reactions, influencing cellular pathways and signaling .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,2’-((quinazoline-2,4-diyl)bis(sulfanediyl))diacetate
- Diethyl 2,2’-((6,7,8,9-tetrahydroquinazoline-2,4-diyl)bis(sulfanediyl))diacetate
Uniqueness
Diethyl 2,2’-((5,6,7,8-tetrahydroquinazoline-2,4-diyl)bis(sulfanediyl))diacetate is unique due to the presence of the tetrahydroquinazoline core, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C16H22N2O4S2 |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(2-ethoxy-2-oxoethyl)sulfanyl-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetate |
InChI |
InChI=1S/C16H22N2O4S2/c1-3-21-13(19)9-23-15-11-7-5-6-8-12(11)17-16(18-15)24-10-14(20)22-4-2/h3-10H2,1-2H3 |
InChI Key |
CQDVNANCQHERNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC(=NC2=C1CCCC2)SCC(=O)OCC |
Origin of Product |
United States |
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